molecular formula C15H18N2O3 B6009849 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide CAS No. 77147-78-5

2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide

Cat. No.: B6009849
CAS No.: 77147-78-5
M. Wt: 274.31 g/mol
InChI Key: XVRHQBFEKZDBLU-UHFFFAOYSA-N
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Description

2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is a complex organic compound with a unique structure that includes a quinoxaline ring, a butanoic acid chain, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide typically involves multiple steps, starting with the formation of the quinoxaline ring This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound The butanoic acid chain is then introduced through a series of reactions, including alkylation and oxidation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring or the oxide group, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring or the butanoic acid chain are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline or butanoic acid derivatives.

Scientific Research Applications

2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The butanoic acid chain and the oxide group can also influence the compound’s overall reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Quinoxaline: A simpler compound with a similar ring structure but lacking the butanoic acid chain and oxide group.

    2,3-Dimethylquinoxaline: Similar in structure but with different substituents on the quinoxaline ring.

    4-Hydroxy-2-quinolone: Another quinoxaline derivative with different functional groups.

Uniqueness: 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is unique due to its combination of a quinoxaline ring, a butanoic acid chain, and multiple methyl groups This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoxaline derivatives

Properties

CAS No.

77147-78-5

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

3,3-dimethyl-4-(6-methyl-4-oxidoquinoxalin-4-ium-2-yl)butanoic acid

InChI

InChI=1S/C15H18N2O3/c1-10-4-5-12-13(6-10)17(20)9-11(16-12)7-15(2,3)8-14(18)19/h4-6,9H,7-8H2,1-3H3,(H,18,19)

InChI Key

XVRHQBFEKZDBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=[N+](C=C(N=C2C=C1)CC(C)(C)CC(=O)O)[O-]

Origin of Product

United States

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